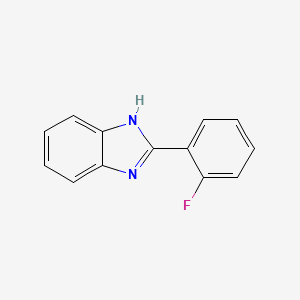

2-(2-fluorophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFACGIBGAEFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352798 | |

| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805270 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

321-51-7 | |

| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Fluorophenyl)-1H-Benzimidazole Utilizing Polyphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-fluorophenyl)-1H-benzimidazole, a significant heterocyclic scaffold in medicinal chemistry, through the application of polyphosphoric acid (PPA) as a catalyst and dehydrating agent. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual representations of the synthetic workflow and reaction mechanism.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles is a fundamental process in the generation of novel therapeutic agents. The Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid, is a classic and widely employed method for constructing the benzimidazole core. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, serving as both a Brønsted acid catalyst and a powerful dehydrating agent to drive the cyclization. This guide focuses specifically on the synthesis of the 2-(2-fluorophenyl) analog, a common moiety in contemporary drug candidates.

Reaction and Mechanism

The synthesis of this compound from o-phenylenediamine and 2-fluorobenzoic acid in the presence of polyphosphoric acid proceeds via a cyclocondensation reaction. The reaction is typically conducted at elevated temperatures to ensure the formation of the benzimidazole ring.

Reaction Scheme:

o-phenylenediamine + 2-fluorobenzoic acid --(PPA, Δ)--> this compound + 2H₂O

The mechanism involves the initial acylation of one of the amino groups of o-phenylenediamine by the PPA-activated 2-fluorobenzoic acid to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the acidic environment and high temperature, leads to a dihydrobenzimidazole intermediate which then dehydrates to yield the final aromatic benzimidazole product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of 2-substituted benzimidazoles using polyphosphoric acid, providing a comparative basis for the synthesis of this compound.

Table 1: Conventional Thermal Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| o-Phenylenediamine | 4-Aminobenzoic acid | PPA / Xylene | Reflux | 6 | 51 | [1][2] |

| 4-Substituted-1,2-phenylenediamine | N-benzyl-2-pyrrole carboxylic acids | PPA in Xylene | 145 | 4 | 67-80 | [3] |

| o-Phenylenediamine | Aromatic Carboxylic Acids | PPA | 180 | - | - | [4] |

Table 2: Microwave-Assisted Synthesis Conditions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| o-Phenylenediamine | Benzonitrile | PPA | 275 | 15 | 75 | [5] |

| o-Phenylenediamine | Benzonitrile | PPA / H₃PO₄ | 275 | 15 | 92 | [5] |

| o-Phenylenediamine | 4-Fluorobenzonitrile | PPA / H₃PO₄ | 275 | 15 | - | [5] |

Detailed Experimental Protocols

The following protocols are composite procedures based on established methods for the synthesis of analogous 2-aryl-1H-benzimidazoles using polyphosphoric acid.

Protocol 1: Conventional Thermal Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10-20 g per 10 mmol of limiting reagent).

-

Addition of Reactants: To the PPA, add o-phenylenediamine (1.0 eq) and 2-fluorobenzoic acid (1.0 eq).

-

Heating: Heat the reaction mixture to 140-180°C with continuous stirring. The high viscosity of PPA necessitates efficient stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Work-up:

-

Allow the reaction mixture to cool to approximately 80-100°C.

-

Carefully pour the warm mixture into a beaker containing ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Protocol 2: Microwave-Assisted Synthesis

-

Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), 2-fluorobenzoic acid or 2-fluorobenzonitrile (1.0 eq), polyphosphoric acid (PPA), and phosphoric acid (H₃PO₄) in a 2:1 ratio by volume (e.g., 20 mL PPA and 10 mL H₃PO₄ for 10 mmol of reactants).[5] The addition of H₃PO₄ reduces the viscosity of the reaction mixture.[5]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of approximately 275 W for 15-30 minutes. The temperature should be monitored and controlled.

-

Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (steps 5 and 6).

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound using polyphosphoric acid.

Conclusion

The synthesis of this compound using polyphosphoric acid is a robust and efficient method. Both conventional heating and microwave-assisted protocols provide viable routes to this important heterocyclic compound. The choice of method may depend on the available equipment and the desired reaction time. Careful control of the reaction temperature and a thorough work-up procedure are critical for obtaining a high yield of the pure product. This guide provides the necessary technical information for researchers and drug development professionals to successfully synthesize this valuable building block for the creation of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Guide to Microwave-Assisted Synthesis of 2-Arylbenzimidazoles

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The efficient synthesis of its derivatives is therefore of paramount importance in drug discovery and development. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate and improve traditional synthetic methods. This technical guide provides an in-depth overview of the microwave-assisted synthesis of 2-arylbenzimidazoles, focusing on experimental protocols, comparative data, and reaction mechanisms.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. They are structurally related to purines, a key component of nucleic acids, which contributes to their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The synthesis of 2-arylbenzimidazoles traditionally involves the condensation of an o-phenylenediamine with an aromatic carboxylic acid or aldehyde, often requiring harsh conditions, long reaction times, and yielding moderate amounts of the desired product.[3][4]

Microwave-assisted synthesis offers a compelling alternative, leveraging the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures containing polar molecules.[1] This technology often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[5][6][7]

Core Synthesis Strategy

The primary route for synthesizing 2-arylbenzimidazoles via microwave assistance involves the condensation of an o-phenylenediamine with either an aromatic aldehyde or an aromatic carboxylic acid. The choice of reactants and the specific reaction conditions, including the catalyst and solvent, can be tailored to optimize the synthesis for specific substrates.

Reaction Scheme:

Caption: General reaction for the synthesis of 2-arylbenzimidazoles.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide specific experimental protocols extracted from the literature for the microwave-assisted synthesis of 2-arylbenzimidazoles.

Protocol 1: Synthesis from Aromatic Carboxylic Acids

This protocol utilizes an aromatic carboxylic acid as the aryl source and is often conducted in the presence of a catalyst.

Procedure: A mixture of o-phenylenediamine (0.01 mol), a substituted aromatic carboxylic acid (0.01 mol), and a catalyst such as polyphosphoric acid (10 g) or ethyl acetate (0.0025 mol) in water (15 ml) is prepared in a suitable vessel.[3][5] The mixture is then subjected to microwave irradiation. For instance, using ethyl acetate in water, the reaction can be irradiated at 90% power (765 W).[5] With polyphosphoric acid, a lower power setting (e.g., P-3) may be used.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. If the reaction is conducted in an acidic medium, it is neutralized with a base, such as 10% NaOH solution, until it is just alkaline to litmus paper.[3][5] The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like absolute ethanol to afford the pure 2-arylbenzimidazole.[3][5]

Protocol 2: Synthesis from Aromatic Aldehydes

This method employs an aromatic aldehyde and often proceeds under neutral or mildly acidic conditions.

Procedure: A mixture of o-phenylenediamine (10 mmol), a substituted aromatic aldehyde (10 mmol), and a catalyst, if required, is prepared.[1] Some protocols have been developed that proceed without a catalyst.[8] For solvent-free conditions, the reactants are thoroughly mixed in a mortar at room temperature and then transferred to a beaker or test tube for microwave irradiation.[8] In other cases, a solvent such as ethanol or water may be used.[1][9] The reaction mixture is then irradiated in a microwave oven. The power level and time of irradiation are optimized for the specific substrates and conditions. For example, a reaction might be carried out at 50% power for a few minutes.[8] After completion, the reaction mixture is cooled, and the product is isolated. If a solvent is used, it may be removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol or an ethanol-water mixture.

Data Presentation: A Comparative Overview

The efficiency of microwave-assisted synthesis is best illustrated through quantitative data. The following tables summarize reaction conditions and outcomes from various studies, allowing for easy comparison.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Aryl Source | Catalyst | Solvent | Method | Time | Yield (%) | Reference |

| Aromatic Carboxylic Acids | - | - | Conventional | 2-15 h | <50 | [5] |

| Aromatic Carboxylic Acids | Ethyl Acetate | Water | Microwave | minutes | High | [5] |

| Formic Acid | PPA | None | Conventional | 40 min | 60 | [3] |

| Formic Acid | PPA | None | Microwave | 0.40 min | 93 | [3] |

| Acetic Acid | PPA | None | Conventional | 45 min | 60 | [3] |

| Acetic Acid | PPA | None | Microwave | 1.00 min | 98 | [3] |

| Phenylacetic Acid | PPA | None | Conventional | 45 min | 50 | [3] |

| Phenylacetic Acid | PPA | None | Microwave | 1.00 min | 95 | [3] |

Table 2: Microwave-Assisted Synthesis with Various Catalysts and Conditions

| Aryl Source | Catalyst | Solvent | Power/Temp | Time | Yield (%) | Reference |

| Aromatic Carboxylic Acid | Ethyl Acetate | Water | 765 W (90%) | - | High | [5] |

| Benzaldehyde | Er(OTf)₃ (1 mol%) | None | - | 5 min | 99.9 | [6] |

| Aromatic Aldehyde | None | None | 50% | Short | Good-Excellent | [8] |

| Carboxylic Acid | HCl | None | 50% | 1.5-4 min | 80-95 | [10] |

| Aromatic Aldehyde | TBAF (5 mol%) | Water | - | - | - | [1][11] |

| Carboxylic Acid | Zeolite | None | - | - | - | [4][12] |

Reaction Mechanism and Workflow

Understanding the underlying mechanism and the experimental workflow is crucial for optimizing the synthesis and troubleshooting potential issues.

Proposed Reaction Mechanism

The formation of 2-arylbenzimidazoles from o-phenylenediamine and an aromatic aldehyde is believed to proceed through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.

Caption: Proposed mechanism for 2-arylbenzimidazole formation.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 2-arylbenzimidazoles is straightforward and can be completed rapidly.

Caption: General experimental workflow for microwave synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-arylbenzimidazoles, a critical scaffold in drug discovery. The methods outlined in this guide demonstrate the potential for rapid, efficient, and environmentally benign synthesis compared to conventional approaches. By providing detailed protocols, comparative data, and mechanistic insights, this document aims to equip researchers and drug development professionals with the necessary knowledge to effectively implement this powerful technology in their synthetic endeavors. The continued exploration of novel catalysts, solvent systems, and reaction conditions under microwave irradiation will undoubtedly lead to further improvements in the synthesis of this important class of compounds.

References

- 1. jocpr.com [jocpr.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. asianpubs.org [asianpubs.org]

- 11. jchemrev.com [jchemrev.com]

- 12. scispace.com [scispace.com]

One-Pot Synthesis of Fluorinated Benzimidazole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of efficient one-pot methodologies for synthesizing fluorinated benzimidazole derivatives, focusing on detailed experimental protocols, comparative data, and insights into their mechanisms of action.

Introduction: The Significance of Fluorinated Benzimidazoles

Benzimidazoles are bicyclic heterocyclic compounds that mimic the structure of endogenous purines, allowing them to interact with a wide range of biological targets.[1][2] Fluorine, with its high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, imparts unique characteristics to organic molecules.[3] In the context of benzimidazoles, fluorination can lead to:

-

Enhanced Biological Activity: Increased potency and efficacy due to altered electronic properties and improved interactions with target enzymes or receptors.[3][4]

-

Improved Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of the drug candidate.

-

Increased Lipophilicity: Facilitating passage through biological membranes and improving oral bioavailability.

These advantageous properties have driven the development of various synthetic strategies to access these valuable compounds. One-pot synthesis, in particular, offers a streamlined, efficient, and often more environmentally friendly approach by minimizing intermediate isolation and purification steps.

One-Pot Synthetic Methodologies

The most prevalent and straightforward one-pot approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carbonyl compound, typically an aldehyde or a carboxylic acid.[2] The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and scope of this transformation.

Lanthanum Chloride Catalyzed Synthesis at Room Temperature

Lanthanum chloride (LaCl₃) has emerged as a mild and efficient Lewis acid catalyst for the synthesis of benzimidazoles under ambient conditions. This method is notable for its simplicity, mildness, and ease of product isolation.

Experimental Protocol:

A representative procedure for the synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole is as follows:

-

To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add 4-fluorobenzaldehyde (1.2 mmol).

-

Add lanthanum chloride (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 2-(4-fluorophenyl)-1H-benzo[d]imidazole.

Data Presentation:

| Entry | Aldehyde | Product | Time (h) | Yield (%) |

| 1 | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 3.5 | 92 |

Table 1: Lanthanum Chloride Catalyzed One-Pot Synthesis of a Fluorinated Benzimidazole Derivative.

Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage in terms of reaction speed, often reducing reaction times from hours to minutes. This high-speed, efficient method can be performed with or without a solvent and often leads to higher yields and cleaner products.

Experimental Protocol:

A general procedure for the microwave-assisted synthesis is as follows:

-

In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and a fluorinated benzoic acid or benzaldehyde (1 mmol).

-

If required, add a catalytic amount of acid (e.g., a few drops of 4M HCl) or a solid support/catalyst.

-

Subject the mixture to microwave irradiation for a specified time and power.

-

After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol).

-

The product can often be isolated by simple filtration or after removal of the solvent and purification by recrystallization or column chromatography.

Data Presentation:

| Entry | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Time (min) | Yield (%) |

| 1 | 4-Fluorobenzoic acid | p-TsOH, MW | 10 | 90 |

| 2 | 2-Fluorobenzaldehyde | Er(OTf)₃ (1 mol%), MW, 60°C | 5 | >96 |

| 3 | 4-Fluorobenzaldehyde | Er(OTf)₃ (1 mol%), MW, 60°C | 5 | >96 |

Table 2: Microwave-Assisted One-Pot Synthesis of Fluorinated Benzimidazole Derivatives.

Solvent-Free Synthesis via Grinding

Solvent-free synthesis, often facilitated by grinding the reactants together, represents a green and economical approach. This method eliminates the need for potentially toxic and volatile organic solvents and simplifies product work-up.

Experimental Protocol:

A typical solvent-free procedure involves:

-

In a mortar, combine o-phenylenediamine (1 mmol) and a fluorinated aldehyde or carboxylic acid (1 mmol).

-

Thoroughly grind the mixture with a pestle at room temperature until it turns into a melt or a homogeneous powder.

-

Heat the mixture at a specified temperature (e.g., 140°C) for a designated time.

-

Monitor the reaction progress using TLC.

-

After completion, wash the solid residue with water and crystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Data Presentation:

| Entry | Aldehyde/Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzoic acid* | 140 | 1.5 | 92 |

| 2 | 4-Fluorobenzaldehyde | 140 | 1 | 85 |

Note: While a specific example for a fluorinated carboxylic acid was not found in the provided search results for this method, 4-chlorobenzoic acid is included as a representative halo-substituted example.

Table 3: Solvent-Free One-Pot Synthesis of Halogenated Benzimidazole Derivatives.

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the general workflows for the one-pot synthesis of fluorinated benzimidazole derivatives.

Caption: Workflow for Lanthanum Chloride Catalyzed Synthesis.

Caption: Workflow for Microwave-Assisted Synthesis.

Signaling Pathways and Mechanism of Action

Fluorinated benzimidazoles exhibit a diverse range of biological activities, primarily as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of key signaling pathways.

As anticancer agents, these compounds have been shown to:

-

Inhibit Tubulin Polymerization: Leading to cell cycle arrest in the G2/M phase.[5]

-

Act as Kinase Inhibitors: Many benzimidazole derivatives are ATP-competitive inhibitors of various protein kinases, such as FLT3, which are crucial for cell signaling and proliferation.[6][7]

-

Induce Apoptosis and Pyroptosis: They can trigger programmed cell death through pathways involving p53, cyclin B1, and NF-κB.[8]

-

Modulate Epigenetic Targets: Some derivatives act as inhibitors of histone deacetylases (HDACs), influencing gene expression.[1]

The antimicrobial effects, particularly antibacterial, are often attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3]

Caption: Anticancer Mechanisms of Fluorinated Benzimidazoles.

Conclusion

One-pot synthesis provides a powerful and efficient platform for the generation of structurally diverse fluorinated benzimidazole derivatives. The methodologies presented herein, ranging from mild, room-temperature catalytic systems to rapid microwave-assisted and green solvent-free approaches, offer researchers a versatile toolkit for accessing these high-value compounds. The compelling biological activities of fluorinated benzimidazoles, driven by their ability to modulate critical cellular signaling pathways, underscore their potential in the development of novel therapeutics. This guide serves as a foundational resource for scientists and professionals engaged in the design, synthesis, and evaluation of next-generation benzimidazole-based drugs.

References

- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(2-Fluorophenyl)-1H-benzimidazole: An In-Depth Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-(2-fluorophenyl)-1H-benzimidazole based on the analysis of its structural analogs. These tables are intended to serve as a reference for researchers working on the synthesis and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.8 | br s | - | N-H (imidazole) |

| ~8.2 - 8.0 | m | - | Aromatic-H |

| ~7.7 - 7.5 | m | - | Aromatic-H |

| ~7.4 - 7.2 | m | - | Aromatic-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, J ≈ 250 Hz) | C-F |

| ~151 | C=N |

| ~143, ~135 | Quaternary C (benzimidazole) |

| ~132 (d) | Aromatic C |

| ~130 | Aromatic C |

| ~125 | Aromatic C |

| ~123 | Aromatic C |

| ~118 (d) | Aromatic C |

| ~115, ~114 | Aromatic C (benzimidazole) |

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1625 | Strong | C=N Stretch |

| ~1590, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~800-700 | Strong | Aromatic C-H Bend |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220 ppm, centered around 120 ppm.

-

Pulse Angle: 30 degrees.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known vibrational frequencies of functional groups (e.g., N-H, C-H, C=N, C=C, C-F) to confirm the presence of these groups in the molecule.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive approach, combining detailed experimental protocols with a logical workflow, provides a solid foundation for the accurate and reliable characterization of this compound, facilitating its further investigation in various scientific disciplines.

An In-depth Technical Guide to the Physicochemical Properties of 2-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-substituted benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and biological pathways to facilitate a deeper understanding of these versatile molecules.

Core Physicochemical Properties of 2-Substituted Benzimidazoles

The biological activity and pharmaceutical potential of 2-substituted benzimidazoles are intrinsically linked to their physicochemical properties. These properties govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. Key parameters include solubility, lipophilicity (logP), and the acid dissociation constant (pKa).

Benzimidazoles possess both weakly acidic and weakly basic properties. The NH group in the imidazole ring is weakly acidic, while the pyridinic nitrogen atom is basic.[1] The nature of the substituent at the 2-position significantly influences these properties, thereby modulating the molecule's overall characteristics. For instance, the introduction of a polar group can increase solubility in polar solvents, whereas non-polar substituents enhance solubility in non-polar media.[1]

Quantitative Data Summary

The following tables summarize key physicochemical data for a selection of 2-substituted benzimidazole derivatives, compiled from various scientific sources.

Table 1: Melting Point and Dipole Moment of Selected 2-Substituted Benzimidazoles

| Compound | Substituent at C2 | Melting Point (°C) | Dipole Moment (Debye) |

| Benzimidazole | -H | 170 | 3.93 (in dioxane)[2] |

| 2-Methylbenzimidazole | -CH₃ | 176 | - |

| 2-Phenylbenzimidazole | -C₆H₅ | 294 | - |

| 2-Aminobenzimidazole | -NH₂ | - | - |

| 2-Mercaptobenzimidazole | -SH | 308 | - |

Data compiled from multiple sources.[2]

Table 2: pKa and logP Values of Selected 2-Substituted Benzimidazoles

| Compound | Substituent at C2 | pKa | logP |

| Benzimidazole | -H | 5.4 | 1.35 |

| 2-Methylbenzimidazole | -CH₃ | 6.2 | 1.88 |

| 2-Phenylbenzimidazole | -C₆H₅ | 5.2 | 3.25 |

| Albendazole | -NHCOOCH₃ | 3.5 | 2.54 |

| Mebendazole | -NHCOOCH₃ | 4.7 | 2.83 |

Note: pKa and logP values can vary depending on the experimental conditions and determination method. The values presented here are representative.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of 2-substituted benzimidazoles and the determination of their key physicochemical properties.

Synthesis of 2-Substituted Benzimidazoles (Phillips-Ladenburg Reaction)

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with a carboxylic acid.

Materials:

-

o-Phenylenediamine

-

Substituted Carboxylic Acid (e.g., acetic acid for 2-methylbenzimidazole)

-

4M Hydrochloric Acid

-

Ammonium Hydroxide solution

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

-

Add 4M hydrochloric acid to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture with ammonium hydroxide solution until a precipitate forms.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzimidazole.

-

Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).

Determination of the Partition Coefficient (logP) - Shake-Flask Method

This protocol outlines the traditional shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

-

2-Substituted benzimidazole derivative

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

Vortex mixer or shaker

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of the 2-substituted benzimidazole in either water or n-octanol.

-

In a separatory funnel, add a known volume of the stock solution and a known volume of the other solvent (n-octanol or water). The total volume and the ratio of the two phases should be recorded.

-

Shake the separatory funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary to break it.

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the benzimidazole derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.

-

The logP value is the base-10 logarithm of the partition coefficient.

Determination of the Acid Dissociation Constant (pKa) - Potentiometric Titration

This protocol describes the determination of pKa using potentiometric titration.

Materials:

-

2-Substituted benzimidazole derivative

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of the 2-substituted benzimidazole and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the compound has low water solubility.

-

Place the solution in a beaker with a stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized strong acid (or base, depending on the expected pKa). Add the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa can be determined from the titration curve. For a basic compound, the pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point). For an acidic compound, it is the pH at which half of the compound is deprotonated. The pKa can also be determined by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of 2-substituted benzimidazoles and a simplified representation of a key signaling pathway they are known to modulate.

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

Signaling Pathway: Inhibition of Tubulin Polymerization

Many 2-substituted benzimidazoles, particularly those with anthelmintic activity, function by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton leads to impaired cellular processes and ultimately cell death in parasites.

Caption: Inhibition of tubulin polymerization by 2-substituted benzimidazoles.

References

A Technical Guide to the Solubility of 2-(2-fluorophenyl)-1H-benzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-fluorophenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document outlines a robust experimental protocol for its determination, discusses predicted solubility based on its chemical structure, and furnishes the necessary visual aids to understand the experimental workflow.

Predicted Solubility Profile

The molecular structure of this compound, with its benzimidazole ring system and a fluorophenyl substituent, suggests a molecule with moderate polarity. The benzimidazole moiety contains nitrogen atoms capable of acting as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. The fluorophenyl group adds a degree of lipophilicity.

Based on these structural features, it is anticipated that this compound will exhibit preferential solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where hydrogen bonding interactions can be significant. It is also likely to be soluble in alcohols like methanol and ethanol. Its solubility in nonpolar solvents such as hexane is expected to be limited. The solubility in chlorinated solvents like dichloromethane and chloroform is predicted to be intermediate.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Polar Protic Solvents | ||||

| Methanol | ||||

| Ethanol | ||||

| n-Propanol | ||||

| Isopropanol | ||||

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Acetonitrile | ||||

| Acetone | ||||

| Nonpolar Solvents | ||||

| n-Hexane | ||||

| Toluene | ||||

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | ||||

| Chloroform |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method coupled with a reliable analytical technique for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Dilute the filtered saturated solution with a suitable solvent (often the same solvent used for saturation or the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[1][2] A standard calibration curve should be prepared using known concentrations of this compound.

-

The HPLC method should be optimized for the separation and quantification of the analyte. A typical starting point could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.[1]

-

Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample determined by the analytical method, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

The logical relationship for selecting an appropriate analytical method for quantification is also an important consideration for researchers.

Caption: Decision tree for analytical method selection.

References

Illuminating the Core: A Technical Guide to the Structural Elucidation of Novel Fluorinated Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of fluorine atoms into this privileged structure can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles a focal point of modern drug discovery. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of these novel compounds.

Synthesis and Purification: The Foundation of Structural Analysis

The journey to structural elucidation begins with the successful synthesis and purification of the target compound. A common and effective route to fluorinated benzimidazoles involves the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative.

General Synthesis Protocol

A representative synthesis of a fluorinated benzimidazole derivative is outlined below. This protocol is a composite of established methods and should be adapted based on the specific reactivity of the substrates.

Reaction Scheme:

-

Reactants: Fluorinated o-phenylenediamine, Carboxylic Acid

-

Catalyst/Solvent: Acid catalyst (e.g., polyphosphoric acid), high-boiling solvent (e.g., N,N-dimethylformamide)

-

Conditions: Elevated temperature (e.g., 90-180°C), inert atmosphere

Detailed Methodology:

-

Reactant Preparation: A solution of the chosen fluorinated o-phenylenediamine (1 equivalent) is prepared in the selected solvent.

-

Addition of Reagents: The carboxylic acid (1-1.2 equivalents) and the acid catalyst are added to the solution.

-

Reaction: The mixture is heated to the target temperature and stirred for a specified duration (typically 1.5-6 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization: Deciphering the Molecular Signature

A suite of spectroscopic techniques is employed to piece together the molecular structure of the newly synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated benzimidazoles, 1H, 13C, and 19F NMR are indispensable.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Processing: The raw data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Table 1: Representative NMR Data for a Fluorinated Benzimidazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | 12.18 | s | - | NH |

| 8.80 | s | - | N=CH | |

| 7.63-7.16 | m | - | Aromatic-H | |

| 13C | 166.85 | s | - | C=N |

| 161.15 | d | 1JCF = 245 | C-F | |

| 142.31 | s | - | Aromatic-C | |

| 135.92-115.18 | m | - | Aromatic-C | |

| 19F | -112.5 | s | - | Ar-F |

Note: The data presented is a representative example based on published literature.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

Table 2: Representative Mass Spectrometry Data

| Compound | Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ |

| Fluorinated Benzimidazole Derivative | C8H5F4N2O | 221.0332 | 221.0339 |

Note: The data presented is a representative example based on published literature.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm-1).

Table 3: Characteristic IR Absorption Bands for a Fluorinated Benzimidazole

| Wavenumber (cm-1) | Intensity | Assignment |

| 3221 | Broad | N-H stretch |

| 1664 | Strong | C=O stretch (if applicable) |

| 1629-1614 | Medium | C=N stretch |

| 1568-1429 | Medium | C=C aromatic stretch |

| 1242-1074 | Strong | C-F stretch |

Note: The data presented is a representative example based on published literature.[3][4]

X-ray Crystallography: Unveiling the Three-Dimensional Architecture

Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice. This technique is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions.[2][5][6][7]

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (often low temperature to reduce thermal vibrations).

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Table 4: Representative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5432(3) |

| b (Å) | 12.1234(5) |

| c (Å) | 9.8765(4) |

| α (°) | 90 |

| β (°) | 109.21(2) |

| γ (°) | 90 |

| V (Å3) | 978.54(7) |

| Z | 4 |

| R-factor | 0.045 |

Note: The data presented is a representative example based on published literature.[2]

The presence of fluorine atoms often influences the crystal packing through the formation of C-H···F and C-F···π interactions, which can be visualized and analyzed from the crystallographic data.[2][6]

Visualizing the Process and Pathways

Visual representations are crucial for understanding complex workflows and biological interactions. The following diagrams, generated using the DOT language, illustrate key aspects of the structural elucidation process and a potential biological context.

Caption: Experimental workflow for the synthesis and structural elucidation of novel fluorinated benzimidazoles.

Caption: A simplified signaling pathway illustrating a potential antibacterial mechanism of action.

Caption: Logical relationship between analytical techniques and the structural information they provide.

Conclusion

The structural elucidation of novel fluorinated benzimidazole compounds is a multi-faceted process that relies on a synergistic combination of organic synthesis and advanced analytical techniques. A meticulous approach to synthesis and purification, followed by comprehensive spectroscopic and crystallographic analysis, is paramount for unambiguously determining the molecular architecture. The insights gained from these studies are critical for understanding structure-activity relationships and for the rational design of next-generation therapeutic agents. This guide provides a foundational framework for researchers embarking on the exciting and impactful journey of exploring the chemical space of fluorinated benzimidazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 6. BiblioBoard [openresearchlibrary.org]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-Phenylbenzimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 2-phenylbenzimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Quantum chemical methods offer a powerful tool to understand the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby aiding in the rational design of new and more potent therapeutic agents.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics to model and predict the properties of molecules. For 2-phenylbenzimidazole derivatives, these calculations can provide valuable insights into:

-

Molecular Geometry: Predicting the three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Determining the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.[1][2]

-

Spectroscopic Properties: Simulating infrared (IR), UV-Vis, and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

-

Reactivity Descriptors: Calculating parameters such as chemical hardness, softness, electronegativity, and electrophilicity index to predict how a molecule will interact with other chemical species.[3]

-

Non-Linear Optical (NLO) Properties: Evaluating the potential of these derivatives in materials science by calculating properties like polarizability and hyperpolarizability.[4][5]

Methodologies and Protocols

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying 2-phenylbenzimidazole derivatives due to its balance of accuracy and computational cost. A typical DFT calculation workflow is outlined below.

Workflow for DFT Calculations:

Figure 1: A generalized workflow for performing DFT calculations on 2-phenylbenzimidazole derivatives.

Detailed Steps:

-

Molecule Building: The 2D structure of the 2-phenylbenzimidazole derivative is drawn using chemical drawing software and converted to a 3D structure.

-

Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. The B3LYP functional with the 6-311G(d,p) basis set is a commonly used level of theory for this purpose.[6][7] The optimization is carried out using quantum chemistry software packages like Gaussian.[6][8]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[6]

-

Property Calculation: Once the optimized geometry is confirmed, various molecular properties are calculated at the same level of theory. This includes HOMO-LUMO energies, molecular electrostatic potential, and NLO properties.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole Derivatives

A common method for the synthesis of 2-phenylbenzimidazole derivatives involves the condensation reaction of o-phenylenediamine with a substituted benzoic acid or benzaldehyde.[9][10]

General Synthesis Procedure:

-

A mixture of o-phenylenediamine and a substituted benzoic acid is heated in the presence of a catalyst, such as hydrochloric acid.[10]

-

The reaction mixture is then neutralized to precipitate the crude product.[10]

-

The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 2-phenylbenzimidazole derivative.[10]

-

The structure of the synthesized compound is confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry.[9][10][11]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, a 2-phenylbenzimidazole derivative) to the active site of a target protein. This is particularly relevant for drug development.

Workflow for Molecular Docking:

Figure 2: A step-by-step workflow for performing molecular docking studies.

Detailed Steps:

-

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other heteroatoms are removed, and hydrogen atoms are added. The 2-phenylbenzimidazole derivative's structure is optimized using DFT.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

Docking Simulation: A docking algorithm, such as the one implemented in AutoDock, is used to explore different conformations and orientations of the ligand within the active site.[8]

-

Analysis of Results: The results are analyzed to identify the best binding pose based on the predicted binding energy and interactions with the protein's amino acid residues.

Data Presentation

Quantitative data from quantum chemical calculations are best presented in tables for clear comparison between different derivatives.

Table 1: Calculated Geometric Parameters for a 2-Phenylbenzimidazole Derivative (Example)

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-N (imidazole) | 1.379 |

| C=N (imidazole) | 1.316 | |

| Bond Angle | C-N-C (imidazole) | 108.5 |

| Dihedral Angle | Phenyl-Benzimidazole | 35.2 |

Note: The values presented are examples and will vary depending on the specific derivative and the level of theory used. A study on benzimidazole-thiadiazole derivatives reported N–C single and N=C double bonds of the benzimidazole ring to be 1.379 and 1.316 Å, respectively, which are in good agreement with experimental values.[6]

Table 2: Calculated Electronic Properties of 2-Phenylbenzimidazole Derivatives (Example)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Unsubstituted | -6.25 | -1.89 | 4.36 | 3.45 |

| 4-Nitro substituted | -6.87 | -2.54 | 4.33 | 7.21 |

| 4-Amino substituted | -5.89 | -1.56 | 4.33 | 4.89 |

Note: Values are illustrative. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.[1][2]

Application in Drug Development

Quantum chemical calculations play a crucial role in modern drug discovery by providing a molecular-level understanding of the properties of potential drug candidates.

Relationship between Quantum Chemical Properties and Drug Activity:

Figure 3: The role of quantum chemical calculations in the rational design of drugs.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[12][13] Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, are often used in QSAR models to predict the activity of new, unsynthesized derivatives.[14]

-

Molecular Docking: As described earlier, molecular docking helps in understanding the binding interactions between a 2-phenylbenzimidazole derivative and its biological target. This information is critical for optimizing the lead compound to improve its potency and selectivity.

-

ADMET Prediction: While not a direct output of all quantum chemical calculations, the electronic properties and molecular descriptors derived from them can be used as input for models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and versatile toolkit for the investigation of 2-phenylbenzimidazole derivatives. By elucidating their structural, electronic, and reactivity properties, these computational methods offer invaluable guidance for the synthesis of novel compounds and the rational design of more effective therapeutic agents. The integration of computational and experimental approaches is key to accelerating the discovery and development of new drugs based on the 2-phenylbenzimidazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. malayajournal.org [malayajournal.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. ijpsr.com [ijpsr.com]

- 14. biolscigroup.us [biolscigroup.us]

A Theoretical Deep Dive into the Structural and Electronic Landscape of 2-(2-Fluorophenyl)-1H-benzimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical investigation into the molecular structure, vibrational properties, and electronic characteristics of 2-(2-fluorophenyl)-1H-benzimidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a fluorine atom on the phenyl ring can significantly alter the molecule's physicochemical and biological properties, making a detailed theoretical analysis crucial for understanding its behavior and potential as a drug candidate. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides visual representations of the investigative workflow.

Molecular Structure and Geometry Optimization

The foundational step in the theoretical investigation of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose, offering a good balance between accuracy and computational cost.

Computational Methodology

The geometry of this compound is typically optimized using DFT calculations. A common and reliable method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides accurate predictions of molecular geometries and electronic properties. The calculations are performed in the gas phase to represent the molecule in an isolated state.

Optimized Geometrical Parameters

Below is a table summarizing the kind of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C-F | Value | |

| C-N (imidazole) | Value | |

| N-H (imidazole) | Value | |

| C=N (imidazole) | Value | |

| C-C (inter-ring) | Value | |

| **Bond Angles (°) ** | ||

| C-C-F | Value | |

| C-N-C (imidazole) | Value | |

| C-C-N | Value | |

| Dihedral Angles (°) | ||

| Phenyl Ring vs. Benzimidazole Ring | Value |

Note: The values in this table are placeholders, representing the type of data obtained from DFT calculations.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies complement experimental data, aiding in the precise assignment of vibrational modes.

Experimental Protocol: FT-IR Spectroscopy

A typical experimental protocol for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a synthesized benzimidazole derivative is as follows:

-

Sample Preparation: A small amount of the purified this compound powder is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Computational Protocol: Vibrational Frequency Calculation

Theoretical vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

Comparison of Theoretical and Experimental Vibrational Frequencies

The table below presents a representative comparison of experimental and calculated vibrational frequencies for key functional groups in a benzimidazole structure.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Stretch | ~3400 | Value |

| Aromatic C-H Stretch | ~3100-3000 | Value |

| C=N Stretch (imidazole) | ~1620 | Value |

| C=C Stretch (aromatic) | ~1600-1450 | Value |

| C-F Stretch | ~1250 | Value |

| C-H in-plane bending | ~1300-1000 | Value |

| C-H out-of-plane bending | ~900-675 | Value |

Note: The values in this table are illustrative and represent the type of data presented in a comparative vibrational analysis.

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and potential for intermolecular interactions. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) provide valuable insights.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders, representing the type of data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP surface provides a visual representation of the charge distribution and is invaluable for understanding intermolecular interactions, such as drug-receptor binding.

Synthesis of this compound

While a specific, detailed protocol for the 2-fluoro isomer is not widely published, a general and effective method for the synthesis of 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an appropriate aldehyde. For comparison, a detailed protocol for the synthesis of the 2-(4-fluorophenyl)-1H-benzimidazole isomer is provided below.[1]

Experimental Protocol for 2-(4-Fluorophenyl)-1H-benzimidazole Synthesis[1]

-

Reactant Mixture: To a solution of 1,2-phenylenediamine (1.08 g, 10.0 mmol) in ethanol (10 mL), 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) is added.

-

Addition of Oxidizing Agent: A solution of sodium metabisulfite (2.85 g, 15.0 mmol) in water (3 mL) is added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is subjected to column chromatography for purification, typically using a solvent system like dichloromethane/diethyl ether/methanol to afford the pure product.

Visualization of the Investigative Workflow

To provide a clear overview of the theoretical and experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Workflow for the theoretical investigation of this compound.

Caption: Logical relationship between experimental and theoretical data for structural analysis.

Conclusion

The theoretical investigation of this compound, through computational methods such as Density Functional Theory, provides profound insights into its structural, vibrational, and electronic properties. This knowledge is paramount for understanding its potential as a pharmacologically active agent. The synergy between theoretical calculations and experimental data allows for a robust characterization of the molecule. The methodologies and data frameworks presented in this whitepaper serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the rational design of novel benzimidazole-based therapeutics. While a complete set of experimental and theoretical data for the 2-fluoro isomer is a subject for future research, the established protocols and comparative data from closely related analogs provide a solid foundation for such investigations.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiproliferative Activity of 2-(2-Fluorophenyl)-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiproliferative activity of 2-(2-fluorophenyl)-1H-benzimidazole and its derivatives. Detailed protocols for evaluating its cytotoxic effects, impact on cell cycle progression, and apoptosis-inducing capabilities are outlined below.

Quantitative Data Summary

The antiproliferative activity of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The 50% inhibitory concentration (IC50), which is the concentration that reduces the absorbance of untreated wells by 50%, was determined. The results, adapted from studies on similar compounds, demonstrate significant cytotoxic effects.[1]

| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Selectivity vs. Normal Cells (HEK293) IC50 (µM) |

| ORT12 | 2-fluoro | A549 (Lung) | >10 | >10 |

| A498 (Kidney) | >10 | |||

| HeLa (Cervical) | >10 | |||

| HepG2 (Liver) | >10 | |||

| A375 (Melanoma) | >10 | |||

| ORT13 | 3-fluoro | A549 (Lung) | 1.768 | 4.420 |

| A498 (Kidney) | 1.768 | |||

| HeLa (Cervical) | 0.354 | |||

| HepG2 (Liver) | 0.354 | |||

| A375 (Melanoma) | 0.354 | |||

| ORT14 | 4-fluoro | A549 (Lung) | 0.377 | 9.424 |

| A498 (Kidney) | 0.377 | |||

| HeLa (Cervical) | 0.188 | |||

| HepG2 (Liver) | 0.188 | |||

| A375 (Melanoma) | 0.377 |